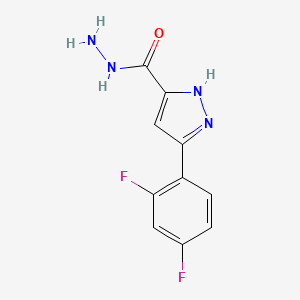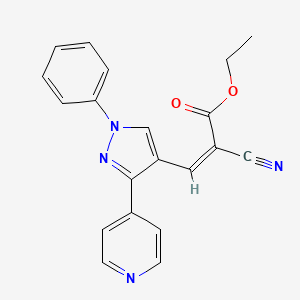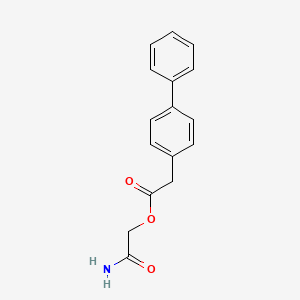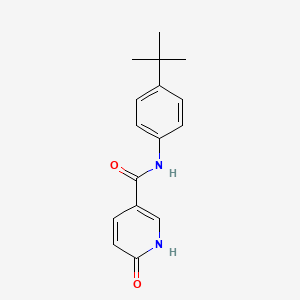
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide, also known as DMABN, is a chemical compound that has been extensively studied for its various applications in scientific research. It belongs to the class of organic compounds known as benzamides and is used in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes involved in the cell cycle, such as cyclin-dependent kinases. 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's inhibition of acetylcholinesterase and butyrylcholinesterase is thought to be due to its ability to bind to the active site of these enzymes and prevent the hydrolysis of acetylcholine. The analgesic and anti-inflammatory properties of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide are believed to be due to its ability to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has also been shown to inhibit the proliferation of cancer cells by inducing G1 cell cycle arrest. Additionally, 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has been shown to reduce the levels of reactive oxygen species, which are known to contribute to the pathogenesis of various diseases. 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's inhibition of acetylcholinesterase and butyrylcholinesterase is thought to increase the levels of acetylcholine in the brain, which can improve cognitive function.
实验室实验的优点和局限性
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has various advantages and limitations for lab experiments. Its potent antitumor activity makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a valuable tool for studying the pathogenesis of Alzheimer's disease. However, 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's low solubility in water can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide. One potential area of research is the development of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, the mechanisms of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's analgesic and anti-inflammatory properties could be further elucidated. Finally, the development of new synthetic routes for 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide could lead to more efficient and cost-effective production methods.
合成方法
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylaniline to yield the desired product, 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide. The purity of the synthesized product can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has been extensively studied for its various applications in scientific research. It has been shown to exhibit potent antitumor activity against various cancer cell lines. 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has been shown to possess analgesic and anti-inflammatory properties.
属性
IUPAC Name |
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-5-9-16-14(11)17-15(19)12-7-4-8-13(10-12)18(2)3/h4-10H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJVTUDVWTWWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)

![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)


![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)



